molecular formula C8H15N3 B114481 1-tert-butyl-3-methyl-1H-pyrazol-5-amine CAS No. 141459-53-2

1-tert-butyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B114481
M. Wt: 153.22 g/mol
InChI Key: CMPRMWFPGYBHTQ-UHFFFAOYSA-N
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Patent
US06645258B2

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 19.4 g (0.22 mol) of tert-butylhydrazine. This solution was heated at reflux for 20 hours. The n-pentanol was subsequently distilled off under reduced pressure. A pale yellow solid was obtained, which was taken up in 100 cm3 of isopropyl ether at room temperature and filtered on a sinter funnel. After drying under vacuum at 40° C., 18 g of the expected product were obtained in the form of a pale yellow solid, the melting point of which was from 172 to 175° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:6])=[CH:3]\[C:4]#[N:5].[C:7]([NH:11]N)([CH3:10])([CH3:9])[CH3:8]>C(O)CCCC.C(OC(C)C)(C)C>[NH2:5][C:4]1[N:11]([C:7]([CH3:10])([CH3:9])[CH3:8])[N:1]=[C:2]([CH3:6])[CH:3]=1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
N\C(=C/C#N)\C
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C)(C)(C)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCCC)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
The n-pentanol was subsequently distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
A pale yellow solid was obtained
FILTRATION
Type
FILTRATION
Details
filtered on a sinter funnel
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.